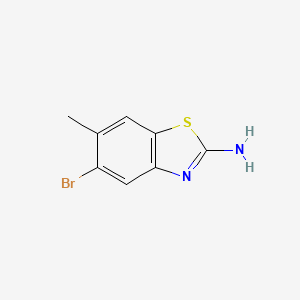

5-Bromo-6-methyl-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFKOJQPISWLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589443 | |

| Record name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944887-82-5 | |

| Record name | 5-Bromo-6-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

CAS Number: 944887-82-5[1]

This technical guide provides a comprehensive overview of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical and physical properties, a proposed synthesis protocol, and its potential biological significance, with a focus on its role as a potential kinase inhibitor.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its known identifiers and predicted properties based on its chemical structure and data from structurally related compounds.

| Property | Value | Source/Method |

| CAS Number | 944887-82-5 | ChemWhat[1] |

| Molecular Formula | C₈H₇BrN₂S | Calculated |

| Molecular Weight | 243.12 g/mol | Calculated |

| IUPAC Name | This compound | |

| Canonical SMILES | CC1=C(C=C2SC(=N)N=C2C1)Br | |

| InChI Key | InChIKey=ZPUJTWBWSOOMRP-UHFFFAOYSA-N | PubChem[2] |

| Physical State | Solid (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and ethanol (Predicted) |

Synthesis Protocol

A proposed two-step synthesis is outlined below, starting from 4-bromo-3-methylaniline.

Part 1: Synthesis of 1-(4-Bromo-3-methylphenyl)thiourea

Materials:

-

4-Bromo-3-methylaniline

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Water

-

Ethanol

Procedure:

-

A mixture of 4-bromo-3-methylaniline (1 equivalent) and concentrated hydrochloric acid in water is prepared.

-

To this solution, a solution of ammonium thiocyanate (1.1 equivalents) in water is added.

-

The reaction mixture is heated at reflux for several hours until the starting aniline is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude 1-(4-bromo-3-methylphenyl)thiourea is washed with cold water and can be purified by recrystallization from a suitable solvent such as aqueous ethanol.

Part 2: Oxidative Cyclization to this compound

Materials:

-

1-(4-Bromo-3-methylphenyl)thiourea

-

Bromine

-

Chloroform or Acetic Acid

Procedure:

-

The synthesized 1-(4-bromo-3-methylphenyl)thiourea (1 equivalent) is dissolved in a suitable solvent like chloroform or glacial acetic acid.

-

The solution is cooled in an ice bath.

-

A solution of bromine (1 equivalent) in the same solvent is added dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The precipitated product, the hydrobromide salt of this compound, is collected by filtration.

-

The salt is then treated with a base, such as aqueous ammonia or sodium bicarbonate, to neutralize it and yield the free amine.

-

The final product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

The benzothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, 2-aminobenzothiazole derivatives have garnered significant attention as potential anticancer agents.

Recent studies have highlighted the role of certain 2-aminobenzothiazole derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5][6] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][5][7]

Inhibition of PI3K blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. This, in turn, prevents the activation of downstream effectors like Akt, ultimately leading to reduced cell proliferation and survival.

Given the structural similarities of this compound to known PI3K inhibitors, it is a promising candidate for investigation as an inhibitor of this pathway.

Diagram of the PI3K/Akt Signaling Pathway:

Caption: Simplified PI3K/Akt signaling pathway and the proposed point of inhibition.

Experimental Protocols for Biological Assays

To evaluate the potential of this compound as a PI3K inhibitor, a series of in vitro assays can be performed.

PI3K Enzyme Inhibition Assay (e.g., TR-FRET)

This assay directly measures the enzymatic activity of PI3K in the presence of the test compound.

Materials:

-

Recombinant human PI3K enzyme (e.g., PI3Kα, β, δ, or γ isoforms)

-

PIP2 substrate

-

ATP

-

TR-FRET detection reagents (e.g., biotinylated PIP3 antibody and a fluorescently labeled PIP3 analog)

-

Assay buffer

-

384-well microplates

-

TR-FRET-compatible plate reader

-

This compound dissolved in DMSO

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then further dilute in the assay buffer.

-

Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

-

Add the PI3K enzyme solution to each well.

-

Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Stop the reaction and add the TR-FRET detection reagents.

-

Incubate the plate in the dark to allow for the detection reagents to bind.

-

Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two different wavelengths.

-

Calculate the ratio of the two emission signals, which is proportional to the amount of PIP3 produced.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related bromo-substituted aromatic amines are generally considered to be irritants and may be harmful if swallowed or inhaled.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery, particularly as a candidate for inhibiting the PI3K/Akt signaling pathway. This guide provides a foundational understanding of its properties, a viable synthetic approach, and a framework for evaluating its biological activity. Further experimental validation of the data presented here is essential for advancing its potential therapeutic applications.

References

- 1. promega.es [promega.es]

- 2. 5-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 13775785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Physicochemical properties of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound this compound. Due to the limited availability of direct experimental data for this specific molecule, this document also includes data from closely related analogues to provide a comparative context for researchers. The guide details common experimental protocols for synthesis and characterization and visualizes a key signaling pathway where similar compounds have shown activity, offering a basis for future research and development.

Core Physicochemical Properties

This compound (CAS Number: 944887-82-5) is a substituted aminobenzothiazole. While specific experimental data for this compound is not widely published, its fundamental properties can be identified.

| Property | Value | Source |

| CAS Number | 944887-82-5 | ChemWhat[1] |

| Molecular Formula | C₈H₇BrN₂S | Aromsyn Co.,Ltd.[2] |

| Molecular Weight | 243.12 g/mol | Aromsyn Co.,Ltd.[2] |

| Canonical SMILES | CC1=C(C=C2SC(=N)N=C2C1)Br | ChemWhat[1] |

| InChI Key | Not explicitly available | - |

Comparative Physicochemical Data

To facilitate research and provide estimated values, the following table summarizes experimental and predicted data for structurally similar benzothiazole derivatives. These values can serve as a useful reference for predicting the behavior of this compound.

| Property | 5-Bromo-1,3-benzothiazol-2-amine | 2-Amino-6-bromobenzothiazole | 6-Benzothiazolamine, 5-bromo- (Predicted) |

| CAS Number | 20358-03-6 | 15864-32-1 | 1823470-87-6 |

| Molecular Weight | 229.10 g/mol [3] | 229.10 g/mol | 229.1 g/mol |

| Melting Point (°C) | Not Available | 213-217[4] | Not Available |

| Boiling Point (°C) | Not Available | Not Available | 359.3 ± 22.0 |

| XLogP3 / LogP | 2.7[3] | Not Available | Not Available |

| pKa | Not Available | Not Available | 2.19 ± 0.10 |

Experimental Protocols

The synthesis of 2-aminobenzothiazole derivatives is well-documented in scientific literature. A general and widely used method is the oxidative cyclization of a substituted p-toluidine derivative using a thiocyanate salt and a halogen.

General Synthesis of 2-Amino-5-bromo-6-methylbenzothiazole

This protocol is a representative method for the synthesis of the title compound, adapted from established procedures for similar structures.[5]

Materials:

-

4-Bromo-3-methylaniline

-

Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid

Procedure:

-

Dissolve equimolar amounts of 4-bromo-3-methylaniline and ammonium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then pour it into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with cold water to remove excess acid and salts, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Characterization Methods

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.

-

Melting Point: Determined using a melting point apparatus.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to elucidate the chemical structure.[6][8]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.[6]

-

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the compound.[7]

Potential Biological Activity and Signaling Pathways

While this compound has not been extensively studied for its biological activity, the 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of molecules with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[9][10][11]

Derivatives of 2-aminobenzothiazole have been reported to act as inhibitors of several key enzymes and signaling pathways implicated in cancer, such as:

-

Epidermal Growth Factor Receptor (EGFR) Kinase [12]

-

Cyclin-Dependent Kinase 2 (CDK2) [12]

-

PI3K/Akt/mTOR Signaling Pathway [6]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer, making it a prime target for drug development. The potential for this compound to modulate this pathway represents a valuable avenue for future investigation.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of 2-aminobenzothiazole derivatives.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 944887-82-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. 5-Bromo-1,3-benzothiazol-2-amine | C7H5BrN2S | CID 13775785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Thiazolamine, 5-bromo- | C3H3BrN2S | CID 43600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pcbiochemres.com [pcbiochemres.com]

- 12. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Bromo-6-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the core synthetic strategy, experimental protocols, and relevant structure-activity relationships, presenting data in a clear and accessible format for researchers and professionals in the field.

Core Synthesis Pathway: Electrophilic Cyclization of an Aryl Thiourea

The most direct and widely utilized method for the synthesis of 2-aminobenzothiazoles is the electrophilic cyclization of an appropriately substituted aryl thiourea. In the case of this compound, the synthesis logically commences with 4-bromo-3-methylaniline. This starting material undergoes a two-step, one-pot reaction sequence involving thiocyanation followed by intramolecular cyclization.

The general mechanism involves the in-situ formation of a thiocyanate intermediate from the reaction of the aniline with a thiocyanate salt. This is followed by the addition of an electrophilic halogen, typically bromine, which facilitates the cyclization to form the benzothiazole ring system.

The Discovery and Synthesis of 2-Aminobenzothiazoles: A Technical Guide

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its wide array of biological activities and versatile chemical properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the seminal and contemporary synthetic routes to this privileged heterocyclic motif, tailored for researchers, scientists, and professionals in drug development. The document details key experimental protocols, presents comparative quantitative data, and illustrates the logical workflows of the core synthetic strategies.

Core Synthetic Strategies: An Overview

The synthesis of 2-aminobenzothiazoles has evolved from classical condensation and cyclization reactions to modern, more efficient, and environmentally conscious methodologies. The most prominent and historically significant approaches include the Hugerschoff and Jacobson syntheses, which rely on the cyclization of arylthioureas and thiobenzanilides, respectively. Contemporary methods often focus on improving yields, reducing reaction times, and employing less hazardous reagents through catalytic systems and innovative reaction media.[4][5]

The Hugerschoff Reaction: Oxidative Cyclization of Arylthioureas

A foundational method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.[6][7] This reaction typically utilizes bromine in an acidic medium, such as acetic acid, to facilitate the intramolecular electrophilic substitution.[8]

Caption: Logical workflow of the Hugerschoff reaction.

A significant advancement in the Hugerschoff reaction involves a one-pot synthesis directly from anilines and a thiocyanate salt, streamlining the process by forming the arylthiourea intermediate in situ.[6]

Caption: One-pot synthesis of 2-aminobenzothiazole.

Experimental Protocols for the Hugerschoff Reaction

Synthesis of 2-amino-6-methylbenzothiazole: [9]

-

To a solution of p-tolylthiourea (83.0 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 1.0 g of 48% aqueous HBr.

-

Control the temperature at 45°-50° C for 1.5 hours, then raise it to 90° C and maintain for 5 hours.

-

Sparge the mixture with nitrogen for 30 minutes and then cool to 20° C.

-

Add 80 ml of water with rapid stirring.

-

Filter the precipitated product, wash with acetone, and dry.

-

Reslurry the solid in 800 ml of water and make the mixture basic with 28% aqueous ammonia.

-

Filter the solid, wash with water, and dry to yield the final product.

Synthesis of 2-amino-6-chlorobenzothiazole: [9]

-

To a solution of p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes, maintaining the temperature at 45°-50° C.

-

Maintain the mixture at 45°-50° C for 1.5 hours, then at 65°-70° C for 6 hours.

-

Cool the mixture and add 250 ml of methanol with rapid stirring.

-

Cool the mixture again, filter the precipitated product, wash with three 150 ml portions of acetone, and dry.

Synthesis from Anilines and Thiocyanates

A widely used method involves the direct reaction of substituted anilines with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of an oxidizing agent like bromine in glacial acetic acid.[8][10] This approach is particularly effective for the synthesis of 6-substituted 2-aminobenzothiazoles.[8]

Experimental Protocol for Synthesis from Aniline and KSCN

General procedure for the synthesis of substituted 2-aminobenzothiazoles: [10]

-

Dissolve the substituted aniline in glacial acetic acid.

-

Add a solution of potassium thiocyanate (KSCN) in glacial acetic acid.

-

Cool the mixture to below 10 °C.

-

Add a solution of bromine in glacial acetic acid dropwise with vigorous stirring, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, reflux the reaction mixture.

-

Isolate and purify the resulting substituted 2-aminobenzothiazole.

Synthesis from o-Aminothiophenol

Another important pathway involves the condensation of o-aminothiophenol with various reagents. This method is versatile and can be used to synthesize a range of 2-substituted benzothiazoles.[11][12]

Caption: General synthetic route from o-aminothiophenol.

Experimental Protocol for Synthesis from o-Aminothiophenol

Synthesis of 2-substituted benzothiazoles using aldehydes: [13]

-

To a solution of o-aminothiophenol in a suitable solvent (e.g., DMF), add the desired aldehyde.

-

Add a catalytic amount of iodine.

-

Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Modern Synthetic Approaches

Recent advancements in the synthesis of 2-aminobenzothiazoles have focused on developing more sustainable and efficient methods. These include solid-phase synthesis for combinatorial library generation and metal-catalyzed reactions that offer milder reaction conditions and broader substrate scope.[4][5][8]

Solid-Phase Synthesis

Solid-phase synthesis allows for the high-throughput generation of 2-aminobenzothiazole libraries, which is particularly valuable in drug discovery.[8][14] The general strategy involves attaching a precursor to a solid support, carrying out the cyclization and subsequent modifications, and finally cleaving the desired product from the resin.[8]

Caption: Workflow for solid-phase synthesis of 2-aminobenzothiazoles.

Experimental Protocol for Solid-Phase Synthesis

General procedure for the solid-phase synthesis of 2-aminobenzothiazoles: [8]

-

Prepare the resin-bound acyl-isothiocyanate from carboxy-polystyrene resin.

-

Treat the resin with the appropriate aniline in N,N-dimethylformamide (DMF) at room temperature overnight to form the N-acyl, N'-phenyl-thiourea.

-

Wash the solid phase sequentially with DMF, acetone, and methanol.

-

Perform the cyclization reaction. For example, treat the resin with bromine in acetic acid at room temperature for 16 hours.

-

Cleave the final product from the resin, for instance, by treating with hydrazine monohydrate in ethanol under microwave irradiation at 150 °C for 30 minutes.

Metal-Catalyzed Syntheses

The use of transition metal catalysts, such as copper and iron, has enabled the development of efficient and environmentally friendly methods for 2-aminobenzothiazole synthesis.[4][5] These reactions often proceed under milder conditions and can tolerate a wider range of functional groups.

FeCl3-Catalyzed Tandem Reaction: [5] An environmentally benign route involves the FeCl3-catalyzed tandem reaction of 2-iodoaniline with an isothiocyanate in water, using a phase-transfer catalyst. This method allows for the recovery and recycling of the reaction medium.

Copper-Catalyzed Reactions: [4] Copper catalysts, such as CuBr or CuCl2, can be used in the reaction of 2-haloanilines or aminothiophenols with thiocarbamoyl chloride to afford 2-aminobenzothiazoles in good yields under mild conditions.

Quantitative Data Summary

The following table summarizes the yields for various synthetic methods for 2-aminobenzothiazoles, providing a comparative overview of their efficiencies.

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| p-Tolylthiourea | 98% H2SO4, 48% aq. HBr, 45-90°C | 2-Amino-6-methylbenzothiazole | 95 | [9] |

| p-Chlorophenylthiourea | 98% H2SO4, 48% aq. HBr, 45-70°C | 2-Amino-6-chlorobenzothiazole | 92 | [9] |

| Phenylthiourea | 98% H2SO4, Br2 | 2-Aminobenzothiazole sulfate | - | [9] |

| Substituted Anilines | KSCN, Br2, Acetic Acid, <10°C | Substituted 2-Aminobenzothiazoles | - | [10] |

| 2-Iodoanilines | Isothiocyanates, FeCl3, Water | 2-Aminobenzothiazoles | - | [5] |

| 2-Haloanilines | Thiocarbamoyl chloride, CuBr, t-BuOK | 2-Aminobenzothiazoles | Good | [4] |

| Aminothiophenols | Thiocarbamoyl chloride, CuCl2, K2CO3 | 2-Aminobenzothiazoles | Good | [4] |

Note: Yields can vary significantly based on the specific substrates and reaction conditions used. The table provides a general comparison based on the cited literature.

Conclusion

The discovery and development of synthetic routes to 2-aminobenzothiazoles have been driven by their significant potential in various scientific fields, particularly in drug discovery.[3][15] From the classical Hugerschoff reaction to modern metal-catalyzed and solid-phase methodologies, the synthetic chemist's toolbox for accessing this important scaffold has expanded considerably. The choice of synthetic route will depend on factors such as the desired substitution pattern, scale of the reaction, and considerations for green chemistry. This guide provides a foundational understanding of the key synthetic strategies, enabling researchers to make informed decisions in their pursuit of novel 2-aminobenzothiazole derivatives.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. iajesm.in [iajesm.in]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]

- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 10. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Benzothiazole synthesis [organic-chemistry.org]

- 14. Solid phase synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Underlying mechanism of action for benzothiazole derivatives

An In-depth Technical Guide on the Core Underlying Mechanisms of Action for Benzothiazole Derivatives

Introduction

Benzothiazole is a heterocyclic compound composed of a benzene ring fused to a thiazole ring. This scaffold is a cornerstone in medicinal chemistry, found in numerous natural and synthetic molecules with a wide array of pharmacological activities.[1][2][3] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, primarily C-2 and C-6, leading to derivatives with enhanced and specific biological effects.[2] These derivatives have been extensively investigated and developed as therapeutic agents for a multitude of diseases, including cancer, microbial infections, and neurodegenerative disorders.[3][4][5] This guide elucidates the core mechanisms of action through which benzothiazole derivatives exert their anticancer, antimicrobial, and neuroprotective effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Anticancer Mechanisms of Action

Benzothiazole derivatives exhibit potent antitumor activity against a broad spectrum of cancer cell lines through diverse mechanisms.[6][7] The primary pathways involve the induction of apoptosis, inhibition of crucial cell signaling kinases, and targeting of enzymes essential for cancer cell proliferation.[8][9]

Induction of Apoptosis via the Mitochondrial Pathway

A predominant mechanism for many benzothiazole anticancer agents is the induction of programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[10][11]

-

Reactive Oxygen Species (ROS) Generation: Certain derivatives trigger an increase in intracellular ROS levels. This oxidative stress disrupts cellular homeostasis and initiates the apoptotic cascade.[11][12]

-

Mitochondrial Membrane Potential (MMP) Disruption: The accumulation of ROS leads to the loss of mitochondrial transmembrane potential.[11]

-

Regulation of Bcl-2 Family Proteins: Benzothiazoles can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[10]

-

Cytochrome c Release and Caspase Activation: The change in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[10] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by degrading cellular components.[10][13]

A novel benzothiazole derivative, YLT322, was shown to induce apoptosis in HepG2 cells through the activation of caspases-9 and -3, but not caspase-8, confirming the involvement of the mitochondrial pathway.[10] Similarly, another derivative, BTD, promoted apoptosis in colorectal cancer cells by increasing ROS generation and disrupting the mitochondrial transmembrane potential.[11]

Inhibition of Kinase Signaling Pathways

Benzothiazole derivatives can interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival and is often hyperactivated in cancer. The novel derivative PB11 was found to down-regulate PI3K and AKT, thereby suppressing this pro-survival pathway and inducing apoptosis in U87 and HeLa cancer cells.[14]

-

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another key cascade in cancer cell proliferation. Compound B7, a dual-action derivative, was shown to inhibit both the AKT and ERK signaling pathways in A431 and A549 cells, arresting the cell cycle and promoting apoptosis.[15]

Enzyme Inhibition

-

Carbonic Anhydrase (CA) Inhibition: Benzothiazole derivatives have been identified as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, which are crucial for the survival of hypoxic tumors.[6][7]

-

Topoisomerase Inhibition: Some derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and transcription, leading to DNA damage and cell death.[8][9]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Target Cell Line | Activity | Value |

| Derivative 29 | SKRB-3 (Breast) | IC50 | 1.2 nM[6] |

| Derivative 29 | SW620 (Colon) | IC50 | 4.3 nM[6] |

| Derivative 29 | A549 (Lung) | IC50 | 44 nM[6] |

| YLT322 | HepG2 (Liver) | Apoptosis (48h) | ~55% at 2 µM[10] |

| B7 | A431 (Skin) | IC50 | < 4 µM[15] |

| B7 | A549 (Lung) | IC50 | < 4 µM[15] |

| PB11 | U87 (Glioblastoma) | IC50 | ~20 nM[14] |

| PB11 | HeLa (Cervical) | IC50 | ~20 nM[14] |

Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance has spurred the development of new therapeutic agents, with benzothiazole derivatives showing significant promise.[16][17] Their mechanism of action often involves the inhibition of essential bacterial enzymes that are absent in mammals, providing a degree of selective toxicity.[16][18]

Inhibition of Folate Biosynthesis

A key target for antimicrobial benzothiazoles is the bacterial folate synthesis pathway. Sulfonamide-containing benzothiazoles act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folic acid, which is a precursor for nucleotide synthesis.[19] By competing with the natural substrate, p-aminobenzoic acid (PABA), these derivatives block the pathway, leading to bacterial growth inhibition.[19]

Inhibition of DNA Gyrase and Other Enzymes

Benzothiazole derivatives have been reported to inhibit a variety of other crucial bacterial enzymes:[16][18][20]

-

DNA Gyrase: This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.

-

Dihydrofolate Reductase (DHFR): Another key enzyme in the folate pathway.[21]

-

Uridine Diphosphate-N-acetyl Enolpyruvyl Glucosamine Reductase (MurB): Involved in the synthesis of the bacterial cell wall.[18]

-

Dihydroorotase: An enzyme involved in pyrimidine biosynthesis.[22]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Target Enzyme/Organism | Activity | Value |

| Compound 16b | DHPS | IC50 | 7.85 µg/mL[19] |

| Compound 16c | S. aureus | MIC | 0.025 mM[19] |

| Compound 41c | E. coli | MIC | 3.1 µg/mL[18] |

| Compound 41c | P. aeruginosa | MIC | 6.2 µg/mL[18] |

| Compound 46a/46b | E. coli | MIC | 15.62 µg/mL[18] |

Neuroprotective Mechanisms of Action

Benzothiazole derivatives hold potential for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3][23] Their mechanisms focus on modulating neurotransmitter levels and preventing the pathological protein aggregation that characterizes these conditions.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters. Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases dopamine levels in the brain.[24] Many benzothiazole derivatives have been synthesized as potent and selective inhibitors of human MAO-B.[23][24][25] For example, 2-methylbenzo[d]thiazole derivatives were found to be highly potent and selective MAO-B inhibitors, with IC50 values in the low nanomolar range.[23]

Inhibition of Cholinesterases (AChE/BChE)

Inhibition of acetylcholinesterase (AChE) is the primary treatment approach for Alzheimer's disease, aiming to increase levels of the neurotransmitter acetylcholine.[26] Several benzothiazole derivatives have been developed as dual inhibitors of both MAO-B and AChE, offering a multi-target approach to treating the complex pathology of Alzheimer's.[26][27][28] Compound 4f from one study was a potent dual inhibitor with IC50 values of 23.4 nM for AChE and 40.3 nM for MAO-B.[26][27]

Inhibition of Amyloid-Beta (Aβ) Aggregation

The formation of amyloid-beta plaques is a key pathological hallmark of Alzheimer's disease.[29] Certain benzothiazole derivatives have been shown to inhibit the aggregation of the Aβ peptide, potentially slowing disease progression.[26][30] The same compound 4f that dually inhibited AChE and MAO-B also demonstrated an ability to prevent the formation of Aβ plaques.[26][30]

Quantitative Data: Neuroprotective Activity

| Compound/Derivative | Target Enzyme | Activity | Value |

| Compound 4d | hMAO-B | IC50 | 0.0046 µM[23] |

| Compound 3e | hMAO-B | IC50 | 0.060 µM[24] |

| Compound 4f | AChE | IC50 | 23.4 nM[26][27][30] |

| Compound 4f | MAO-B | IC50 | 40.3 nM[26][27][30] |

| Compound 30 | MAO-B | IC50 | 0.015 µM[28] |

| Compound 30 | AChE | IC50 | 0.114 µM[28] |

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings in drug development.

Workflow for In Vitro Anticancer Screening

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based method quantifies the percentage of apoptotic cells.[10]

-

Cell Treatment: Cells are treated with the compound for the desired time and concentration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

MAO Enzyme Inhibition Assay (Fluorometric)

This in vitro assay measures the ability of a compound to inhibit MAO-A or MAO-B activity.[27][31]

-

Enzyme Preparation: Recombinant human MAO-A or MAO-B is used.

-

Reaction Mixture: The assay is performed in a 96-well plate. The benzothiazole inhibitor (at various concentrations) is pre-incubated with the MAO enzyme in a buffer solution.

-

Substrate Addition: A fluorogenic substrate (e.g., kynuramine) is added to initiate the reaction. The MAO enzyme catalyzes the deamination of the substrate, producing a fluorescent product (4-hydroxyquinoline) and hydrogen peroxide.

-

Fluorescence Reading: The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The benzothiazole scaffold is a privileged structure in drug discovery, giving rise to derivatives with potent and varied mechanisms of action. In oncology, they primarily function by inducing apoptosis through the mitochondrial pathway and inhibiting key survival kinases like PI3K/AKT.[10][14] As antimicrobial agents, they effectively target essential bacterial enzymes, such as DHPS, that are distinct from their mammalian counterparts.[19] In the field of neuroprotection, benzothiazole derivatives offer a multi-target approach by inhibiting enzymes like MAO-B and AChE, and by preventing pathological protein aggregation, making them promising candidates for multifactorial diseases like Alzheimer's.[26][27] The continued exploration of this versatile scaffold, guided by detailed mechanistic studies and structure-activity relationships, will undoubtedly lead to the development of novel and effective therapeutics.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. benthamscience.com [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 10. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. d-nb.info [d-nb.info]

- 24. mdpi.com [mdpi.com]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 31. tandfonline.com [tandfonline.com]

The Pharmacological Profile of Substituted 2-Aminobenzothiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad and potent pharmacological activities. This bicyclic system, consisting of a benzene ring fused to a thiazole ring with an amino group at the 2-position, serves as a versatile template for the design and development of novel therapeutic agents. Derivatives of 2-aminobenzothiazole have demonstrated significant potential across various disease areas, most notably in oncology and infectious diseases. Their ability to interact with a diverse range of biological targets, including kinases, enzymes, and other proteins, has made them a focal point of extensive research. This technical guide provides a comprehensive overview of the pharmacological profile of substituted 2-aminobenzothiazoles, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways to support ongoing and future drug discovery efforts.

Core Pharmacological Activities

Substituted 2-aminobenzothiazoles exhibit a wide spectrum of biological effects, with the most extensively studied being their anticancer and antimicrobial properties.

-

Anticancer Activity: A substantial body of research highlights the potential of 2-aminobenzothiazole derivatives as potent anticancer agents.[1] These compounds have been shown to be cytotoxic against a variety of cancer cell lines and to modulate key signaling pathways implicated in cancer progression.[1]

-

Antimicrobial Activity: Derivatives of this scaffold have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[1] The rise of antimicrobial resistance has spurred the investigation of novel chemical entities like 2-aminobenzothiazoles as potential solutions.[2]

-

Other Activities: Beyond oncology and infectious diseases, these compounds have also been investigated for their anti-inflammatory, neuroprotective, anticonvulsant, and antidiabetic properties, underscoring the therapeutic versatility of the 2-aminobenzothiazole core.[3][4]

Quantitative Data Summary: A Comparative Overview

The following tables provide a structured summary of the in vitro biological activities of various substituted 2-aminobenzothiazole derivatives, facilitating a comparative analysis of their potency.

Table 1: In Vitro Anticancer Activity of Substituted 2-Aminobenzothiazoles

| Compound ID | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |

| OMS5 | A549 (Lung Cancer) | 22.13 - 61.03 | Contains a 4-nitroaniline moiety. Potent but not acting primarily through PI3Kγ inhibition.[5] |

| MCF-7 (Breast Cancer) | 22.13 - 61.03 | [5] | |

| OMS14 | A549 (Lung Cancer) | 22.13 - 61.03 | Features a piperazine-4-nitroaniline substituent.[5] |

| MCF-7 (Breast Cancer) | 22.13 - 61.03 | Significantly inhibits PIK3CD/PIK3R1.[5] | |

| Compound 13 | HCT116 (Colon Cancer) | 6.43 ± 0.72 | EGFR inhibitor.[6] |

| A549 (Lung Cancer) | 9.62 ± 1.14 | [6] | |

| A375 (Melanoma) | 8.07 ± 1.36 | [6] | |

| Compound 20 | HepG2 (Liver Cancer) | 9.99 | VEGFR-2 inhibitor with a thiazolidinedione moiety.[6] |

| HCT-116 (Colon Cancer) | 7.44 | [6] | |

| MCF-7 (Breast Cancer) | 8.27 | [6] | |

| Compound 21 | HepG2 (Liver Cancer) | 12.14 | VEGFR-2 inhibitor; methyl group on the phenyl ring is optimal for potency.[6] |

| HCT-116 (Colon Cancer) | 10.34 | [6] | |

| MCF-7 (Breast Cancer) | 11.25 | [6] | |

| Compound 10 | EGFR | 0.0947 | Structure-based designed EGFR inhibitor.[7] |

| Compound 11 | EGFR | 0.054 | Structure-based designed EGFR inhibitor.[7] |

Table 2: In Vitro Antimicrobial Activity of Substituted 2-Aminobenzothiazoles

| Compound ID | Microbial Strain | MIC (µg/mL) | Notes |

| Compound 1n | Candida albicans | 4 - 8 | Designed based on molecular modeling studies.[8][9] |

| Candida parapsilosis | 4 - 8 | [8][9] | |

| Candida tropicalis | 4 - 8 | [8][9] | |

| Compound 1o | Candida albicans | 4 - 8 | Designed based on molecular modeling studies.[8][9] |

| Candida parapsilosis | 4 - 8 | [8][9] | |

| Candida tropicalis | 4 - 8 | [8][9] | |

| Various Derivatives | Staphylococcus aureus | - | N-propyl imidazole moiety found to be critical for antibacterial activity.[2] |

| Various Derivatives | Gram-negative bacteria | Diminished activity | Substrate for bacterial efflux pumps.[2] |

Key Signaling Pathways and Mechanisms of Action

Substituted 2-aminobenzothiazoles exert their pharmacological effects by modulating various critical cellular signaling pathways. Their anticancer properties, in particular, are often attributed to the inhibition of protein kinases that are dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Its aberrant activation is a frequent event in many cancers.[10] Several 2-aminobenzothiazole derivatives have been developed as inhibitors of this pathway, primarily targeting the PI3K enzyme.[5] By inhibiting PI3K, these compounds block the downstream activation of Akt and mTOR, leading to the suppression of tumor growth and induction of apoptosis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[12][13] The inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy to cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.[12] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted 2-aminobenzothiazoles.

General Synthesis of the 2-Aminobenzothiazole Core

A common and established method for the synthesis of the 2-aminobenzothiazole core structure is through the electrophilic cyclization of a substituted aniline.[6][7]

Materials:

-

Substituted aniline

-

Ammonium thiocyanate or Potassium thiocyanate

-

Bromine

-

Glacial acetic acid

Procedure:

-

Dissolve the substituted aniline (1 equivalent) in glacial acetic acid.

-

Cool the solution to below 10°C in an ice bath.

-

Add ammonium thiocyanate (2 equivalents) to the solution and stir until fully dissolved.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and purify by recrystallization.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][14]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well plates

-

Substituted 2-aminobenzothiazole derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (for dissolving formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.[6]

-

Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in the growth medium. The final DMSO concentration should not exceed 0.5%.[6] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. It is a common method for determining the inhibitory activity of compounds against specific protein kinases.[6][15]

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

2-Aminobenzothiazole derivative stock solution (in DMSO)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Kinase Reaction Setup: In a 384-well plate, add the diluted compound, the specific kinase, and its corresponding substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[15]

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.[15]

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.[15]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

2-Aminobenzothiazole derivatives

-

Standard antimicrobial agent (positive control)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the broth medium.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[2]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Conclusion

Substituted 2-aminobenzothiazoles represent a highly versatile and promising scaffold in modern medicinal chemistry. Their derivatives have demonstrated significant pharmacological activities, particularly in the realms of anticancer and antimicrobial research. The ability to systematically modify the core structure allows for the fine-tuning of activity against specific biological targets. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to build upon, facilitating the design of novel, potent, and selective therapeutic agents based on the 2-aminobenzothiazole framework. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 13. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Bromo-6-methyl-1,3-benzothiazol-2-amine and Its Analogs

For Immediate Release

This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound 5-Bromo-6-methyl-1,3-benzothiazol-2-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from closely related substituted 2-aminobenzothiazole analogs to forecast its therapeutic potential for researchers, scientists, and drug development professionals. The benzothiazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.

Predicted Biological Activities

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to exhibit significant activity in the following areas:

-

Antifungal Activity: The presence of a methyl group at the C-6 position is associated with potent antifungal activity, particularly against Candida albicans. Halogen substitution, such as the bromine at the C-5 position, is also a common feature in antimicrobial benzothiazoles.[1]

-

Antibacterial Activity via DNA Gyrase Inhibition: 2-Aminobenzothiazole derivatives are known inhibitors of bacterial DNA gyrase B, a crucial enzyme for bacterial DNA replication.[2][3][4][5][6] Compounds with substitutions at the C-5 position have shown promising activity against a range of bacteria, including ESKAPE pathogens.[2][5]

-

Anticancer Activity: The benzothiazole nucleus is a common scaffold in the design of anticancer agents.[7][8][9] Derivatives have demonstrated cytotoxicity against various human cancer cell lines, including breast, lung, and colon cancer.[7][8][9]

Synthesis and Chemical Profile

The synthesis of this compound would likely follow established protocols for the synthesis of substituted 2-aminobenzothiazoles. A general synthetic workflow is depicted below.

Caption: Generalized synthesis of this compound.

Chemical Identification:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 944887-82-5 |

Quantitative Data Summary (Based on Analogs)

The following tables summarize quantitative biological activity data for structurally related benzothiazole derivatives.

Table 1: Antifungal Activity of Substituted Benzothiazole Analogs

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| C-6 Methyl-substituted derivative | Candida albicans | Potent |

| 6-Bromo-2-amino derivative | Fungal strains | Moderate |[1] |

Table 2: DNA Gyrase B Inhibitory Activity of 5-Substituted 2-Aminobenzothiazole Analogs

| Compound | Enzyme Source | IC₅₀ | Reference |

|---|---|---|---|

| Analog A | E. coli GyrB | < 10 nM | [2] |

| Analog D | E. coli GyrB | < 10 nM | [2] |

| Analog E | E. coli GyrB | < 10 nM |[2][5] |

Table 3: Cytotoxicity of Benzothiazole Analogs against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Ru(III) containing methylbenzothiazole | K-562 (Leukemia) | 16.21 ± 2.33 | [7] |

| Ru(III) containing methylbenzothiazole | KE-37 (Leukemia) | 7.74 ± 2.50 | [7] |

| Pyridine containing pyrimidine benzothiazole | ME-180 (Cervical) | 4.01 | [7] |

| Naphthalimide derivative | HT-29 (Colon) | 3.47 ± 0.2 | [7] |

| Naphthalimide derivative | A549 (Lung) | 3.89 ± 0.3 | [7] |

| Naphthalimide derivative | MCF-7 (Breast) | 5.08 ± 0.3 |[7] |

Experimental Protocols (Representative for Analogs)

The following are generalized experimental protocols for assessing the biological activities of benzothiazole derivatives, based on methodologies reported for analogous compounds.

Antifungal Susceptibility Testing (Tube Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10² to 2.5 x 10³ colony-forming units (CFU)/mL.

-

Compound Dilution: A serial dilution of the test compound is prepared in the broth medium in a series of test tubes.

-

Inoculation: Each tube containing the diluted compound is inoculated with the fungal suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The tubes are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the fungus.[1]

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.

-

Compound Addition: The test compound at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

IC₅₀ Determination: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound.

-

Cell Seeding: Human cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Mechanism of Action: DNA Gyrase Inhibition

A plausible mechanism of action for the antibacterial activity of this compound is the inhibition of DNA gyrase. This enzyme is essential for maintaining DNA topology and is a validated target for antibacterial drugs. The proposed inhibitory pathway is illustrated below.

Caption: Proposed mechanism of DNA gyrase inhibition.

Conclusion

While direct experimental validation is pending, the analysis of structurally similar compounds strongly suggests that this compound is a promising candidate for further investigation as an antifungal, antibacterial, and anticancer agent. The data and protocols presented in this guide offer a solid foundation for researchers to initiate the biological evaluation of this novel benzothiazole derivative. Future studies should focus on the synthesis and in vitro screening of this compound to confirm these predicted activities and to elucidate its precise mechanisms of action.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. jnu.ac.bd [jnu.ac.bd]

The Benzothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has firmly established itself as a "privileged structure" in the realm of medicinal chemistry. Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This versatility has made it a focal point for the discovery and development of novel therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the significant medicinal chemistry applications of the benzothiazole core, with a focus on its anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The content herein is curated to provide researchers, scientists, and drug development professionals with a detailed resource, encompassing quantitative biological data, explicit experimental protocols, and visual representations of key signaling pathways.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Benzothiazole derivatives have demonstrated potent cytotoxic and antiproliferative activities against a multitude of cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell growth, survival, and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of various benzothiazole derivatives has been extensively evaluated, with the half-maximal inhibitory concentration (IC50) being a key metric for quantifying their potency. A selection of these findings is presented below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Aminophenyl)benzothiazole Derivatives | |||

| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [1] |

| H460 (Lung) | 0.29 | [1] | |

| A549 (Lung) | 0.84 | [1] | |

| MDA-MB-231 (Breast) | 0.88 | [1] | |

| Thiophene-based Acetamide Benzothiazole Derivatives | |||

| Derivative 21 | MCF-7 (Breast) | 24.15 | [1] |

| HeLa (Cervical) | 46.46 | [1] | |

| Morpholine-based Thiourea Benzothiazole Derivatives | |||

| Derivative 22 | MCF-7 (Breast) | 26.43 | [1] |

| HeLa (Cervical) | 45.29 | [1] | |

| Derivative 23 | MCF-7 (Breast) | 18.10 | [1] |

| HeLa (Cervical) | 38.85 | [1] | |

| Naphthalimide-Benzothiazole Derivatives | |||

| Derivative 66 | HT-29 (Colon) | 3.72 | [1] |

| A549 (Lung) | 4.074 | [1] | |

| MCF-7 (Breast) | 7.91 | [1] | |

| Derivative 67 | HT-29 (Colon) | 3.47 | [1] |

| A549 (Lung) | 3.89 | [1] | |

| MCF-7 (Breast) | 5.08 | [1] | |

| 2-Substituted Benzothiazole Derivatives | |||

| Compound A (nitro substituent) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [2] |

| Compound B (fluorine substituent) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [2] |

| Benzothiazole Aniline Platinum (II) Complexes | |||

| L1Pt | HepG2 (Liver) | Selective Inhibition | [3] |

| L2Pt | HepG2 (Liver) | Selective Inhibition | [3] |

| Benzothiazole Derivatives (Antiproliferative) | |||

| 4d | BxPC-3 (Pancreatic) | 3.99 | [4][5] |

| PTJ64i (Paraganglioma) | 6.79 | [4][5] | |

| 4m | AsPC-1 (Pancreatic) | 8.49 | [4][5] |

| PTJ86i (Paraganglioma) | 19.92 | [4][5] |

Key Signaling Pathways in Cancer

Benzothiazole derivatives exert their anticancer effects by targeting several crucial signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several benzothiazole derivatives have been identified as potent inhibitors of this pathway.[6][7] They often act by directly inhibiting the kinase activity of PI3K or mTOR, leading to the dephosphorylation of Akt and subsequent downstream effectors. This inhibition ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells.

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine-mediated signaling that regulates cell proliferation, differentiation, and survival. Constitutive activation of the JAK/STAT pathway is frequently observed in various cancers. Certain benzothiazole derivatives have been shown to inhibit this pathway by blocking the phosphorylation of STAT3, a key transcription factor.[8][9] This inhibition prevents the translocation of STAT3 to the nucleus and the subsequent transcription of target genes involved in cell survival and proliferation, leading to apoptosis in cancer cells.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or mutations of EGFR are common in many cancers, making it a key therapeutic target. Benzothiazole derivatives have been designed as EGFR tyrosine kinase inhibitors, competing with ATP for binding to the catalytic domain of the receptor.[10][11][12] This inhibition blocks the downstream signaling cascades, ultimately leading to the suppression of cancer cell growth.

Experimental Protocols: Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

Antimicrobial Applications: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzothiazole derivatives have emerged as a promising scaffold, exhibiting significant activity against a wide range of bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole-Thiazole Hybrids | |||

| 4b | Staphylococcus aureus | 3.90 | [14] |

| 4c | Staphylococcus aureus | 7.81 | [14] |

| 4d | Staphylococcus aureus | 15.63 | [14] |

| 4f | Staphylococcus aureus | 7.81 | [14] |

| Benzothiazole Bearing Amide Moiety | |||

| A07 | Staphylococcus aureus | 15.6 | [15] |

| Escherichia coli | 7.81 | [15] | |

| Salmonella typhi | 15.6 | [15] | |

| Klebsiella pneumoniae | 3.91 | [15] | |

| Pyrrolo[2,1-b][10][16]benzothiazole Derivatives | |||

| 9a | Staphylococcus aureus | 4 µmol/L | [17] |

| 9d | Escherichia coli | 4 µmol/L | [17] |

| Candida albicans | 8 µmol/L | [17] | |

| Benzothiazolylthiazolidin-4-one Derivatives | |||

| 8 | Pseudomonas aeruginosa | 0.06 mg/mL | [18] |

| 4 | Pseudomonas aeruginosa | 0.20 mg/mL | [18] |

| 5 | Pseudomonas aeruginosa | 0.12 mg/mL | [18] |

| Benzothiazole Derivatives (Targeting DHPS) | |||

| 16c | Staphylococcus aureus | 0.025 mM | [19] |

Experimental Protocols: Antimicrobial Susceptibility Testing

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the benzothiazole derivative in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[18]

Anticonvulsant Applications: Managing Neurological Disorders

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several benzothiazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as a new class of antiepileptic drugs.